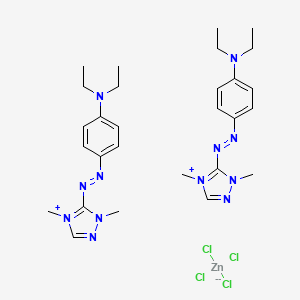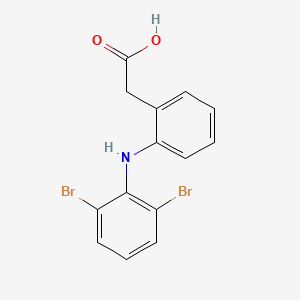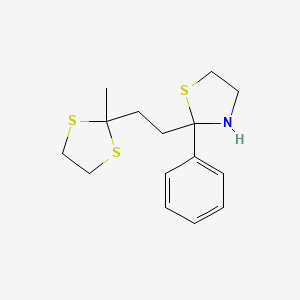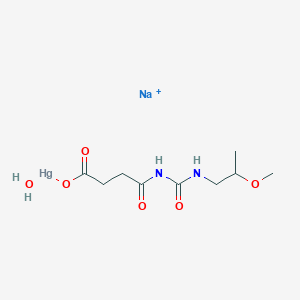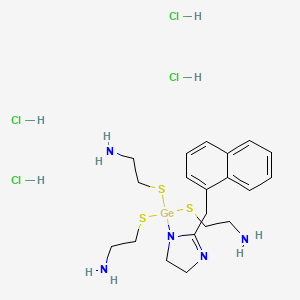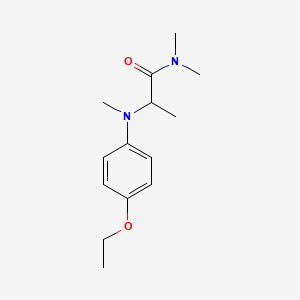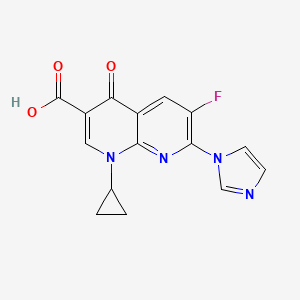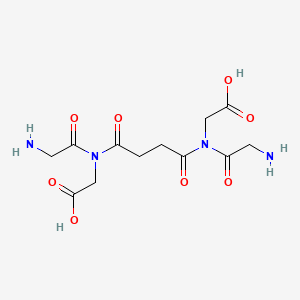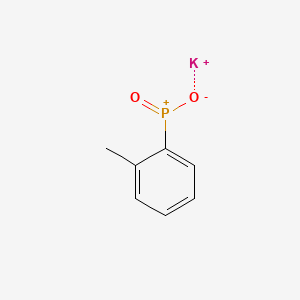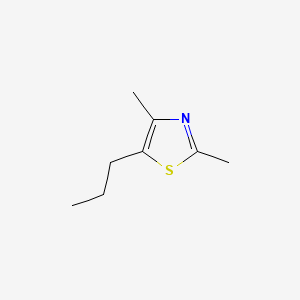
Pyridinium, 1,1'-(p-phenylenedimethylene)bis(4-benzyl-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 1,1’-(p-phenylenedimethylene)bis(4-benzyl-, dibromide) is a chemical compound with the molecular formula C18H18Br2N2. It is a type of pyridinium salt, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals .
Méthodes De Préparation
The synthesis of Pyridinium, 1,1’-(p-phenylenedimethylene)bis(4-benzyl-, dibromide) typically involves the reaction of pyridine with a suitable benzyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Pyridinium, 1,1’-(p-phenylenedimethylene)bis(4-benzyl-, dibromide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium oxides, while reduction may produce pyridinium hydrides .
Applications De Recherche Scientifique
Pyridinium, 1,1’-(p-phenylenedimethylene)bis(4-benzyl-, dibromide) has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of Pyridinium, 1,1’-(p-phenylenedimethylene)bis(4-benzyl-, dibromide) involves its interaction with molecular targets in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Pyridinium, 1,1’-(p-phenylenedimethylene)bis(4-benzyl-, dibromide) can be compared with other similar pyridinium salts, such as:
- 1,1’-(p-Xylylene)bis(1-pyridinium) Dibromide
- 1,1’-(p-Xylylene)bis(1-pyridinium bromide)
These compounds share similar structural features but may differ in their specific chemical and biological properties. The uniqueness of Pyridinium, 1,1’-(p-phenylenedimethylene)bis(4-benzyl-, dibromide) lies in its specific substituents and the resulting effects on its reactivity and applications .
Propriétés
Numéro CAS |
102584-21-4 |
|---|---|
Formule moléculaire |
C32H30Br2N2 |
Poids moléculaire |
602.4 g/mol |
Nom IUPAC |
4-benzyl-1-[[4-[(4-benzylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C32H30N2.2BrH/c1-3-7-27(8-4-1)23-29-15-19-33(20-16-29)25-31-11-13-32(14-12-31)26-34-21-17-30(18-22-34)24-28-9-5-2-6-10-28;;/h1-22H,23-26H2;2*1H/q+2;;/p-2 |
Clé InChI |
MSSFVPHFMIWDCB-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC=[N+](C=C2)CC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)CC5=CC=CC=C5.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



